8-Bromo-2-chloro-6-methylquinazoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-6-methylquinazoline typically involves the reaction of 2-chloro-6-methylquinazoline with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as acetonitrile or dichloromethane, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-6-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Oxidation Products: Quinazoline N-oxides or other oxidized derivatives.
Coupling Products: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
8-Bromo-2-chloro-6-methylquinazoline has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents targeting tyrosine kinases.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and antiviral properties.
Chemical Research: It serves as a precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-6-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound binds to the active site of the enzyme, preventing its phosphorylation activity and thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazoline: Another brominated quinazoline derivative with similar biological activities.
2-Chloro-6-methylquinazoline: A precursor in the synthesis of 8-Bromo-2-chloro-6-methylquinazoline.
8-Bromo-4-chloro-6-methylquinazoline: A closely related compound with slight structural differences.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
8-bromo-2-chloro-6-methylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-6-4-12-9(11)13-8(6)7(10)3-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUOSHQKVIWXOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C(=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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